molecular formula C13H18ClNO B7992151 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine

Cat. No.: B7992151
M. Wt: 239.74 g/mol
InChI Key: MOLNPTDITPOUQF-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring substituted with a hydroxyl group and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-methylphenyl with piperidine under specific conditions to introduce the piperidine ring. The hydroxyl group is then introduced through subsequent reactions, often involving oxidation or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the chloromethylphenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the piperidine ring.

    4-Chloro-3,5-dimethylphenol: Another similar compound with additional methyl groups.

Uniqueness

This detailed overview provides a comprehensive understanding of 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-methylpiperidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-9-11(3-4-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLNPTDITPOUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCN(CC2)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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